Cas no 406224-62-2 (2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-)

2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO- 化学的及び物理的性質
名前と識別子
-
- 2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-
- 7-bromo-2,1,3-benzoxadiazol-4-amine
- SCHEMBL3192399
- FQIBJGXBTMCLDZ-UHFFFAOYSA-N
- 4-Bromo-7-aminobenzofurazan
- 406224-62-2
- 4-bromo-2,1,3-benzoxadiazol-7-amine
- CS-0086129
- 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
-
- インチ: InChI=1S/C6H4BrN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
- InChIKey: FQIBJGXBTMCLDZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 212.95377Da
- どういたいしつりょう: 212.95377Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156769-1g |
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine |
406224-62-2 | 98% | 1g |
¥4063.00 | 2024-05-14 | |
Chemenu | CM560808-1g |
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine |
406224-62-2 | 95%+ | 1g |
$*** | 2023-05-30 |
2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO- 関連文献
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10. Book reviews
2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-に関する追加情報
Introduction to 2,1,3-Benzoxadiazol-4-amine, 7-bromo- (CAS No. 406224-62-2)
2,1,3-Benzoxadiazol-4-amine, 7-bromo-, identified by the Chemical Abstracts Service Number (CAS No.) 406224-62-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoxadiazole class, a scaffold known for its broad biological activity and utility in drug design. The presence of a bromine substituent at the 7-position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further development in therapeutic applications.
The benzoxadiazole core is a fused ring system consisting of a benzene ring connected to a diazole ring. This structural motif is renowned for its ability to interact with various biological targets, including enzymes and receptors. The amine functionality at the 4-position provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties. The bromine atom, on the other hand, serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct carbon-carbon bonds.
In recent years, 2,1,3-benzoxadiazol-4-amine, 7-bromo- has been explored in several research studies due to its potential pharmacological activity. One of the most notable areas of interest is its role as a precursor in the synthesis of small-molecule inhibitors targeting inflammatory pathways. In particular, benzoxadiazole derivatives have shown promise in modulating enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The brominated derivative is particularly attractive because it allows for easy functionalization while maintaining the core pharmacophore necessary for biological activity.
Recent advances in computational chemistry have enabled the virtual screening of large libraries of compounds to identify promising candidates for experimental validation. Studies using molecular docking simulations have highlighted the binding potential of 2,1,3-benzoxadiazol-4-amine, 7-bromo- to various protein targets involved in diseases such as cancer and neurodegeneration. These virtual studies have suggested that the compound may interfere with signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation as an anticancer agent.
The synthesis of 2,1,3-benzoxadiazol-4-amine, 7-bromo- involves multi-step organic transformations that highlight its synthetic utility. A common synthetic route begins with the bromination of a benzoxadiazole precursor followed by selective functionalization at the 4-position using ammonia or an amine source. This approach allows for good regioselectivity and yield, making it suitable for both laboratory-scale preparations and industrial applications. The introduction of the bromine atom at the 7-position can be achieved through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions depending on the desired synthetic strategy.
The chemical stability of 2,1,3-benzoxadiazol-4-amine, 7-bromo- under various conditions has been thoroughly investigated to ensure its suitability for pharmaceutical applications. Research has demonstrated that the compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. This information is crucial for formulating drug candidates that require stability over long periods or during storage. Additionally, solubility studies have shown that while the compound has limited solubility in water, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
In conclusion,2,1,3-Benzoxadiazol-4-amine, 7-bromo-(CAS No. 406224-62-2) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies for this class of compounds, this derivative will likely play an important role in future drug development efforts.
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